molecular formula C20H21N3O4S2 B2730285 4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide CAS No. 2034335-94-7

4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide

Cat. No.: B2730285
CAS No.: 2034335-94-7
M. Wt: 431.53
InChI Key: ZUXKMOJRHLYAIO-UHFFFAOYSA-N
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Description

4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, a phenylsulfonyl group, and a thiazepane ring with a dioxide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated ketone under acidic conditions.

    Sulfonylation: The pyrazole derivative is then subjected to sulfonylation using a sulfonyl chloride in the presence of a base such as triethylamine.

    Thiazepane Ring Formation: The sulfonylated pyrazole is reacted with a thioamide and an appropriate aldehyde under cyclization conditions to form the thiazepane ring.

    Oxidation: Finally, the thiazepane ring is oxidized using an oxidizing agent like hydrogen peroxide to introduce the dioxide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonyl or dioxide groups.

    Substitution: The phenyl and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases, including cancer and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features allow for the design of polymers and other materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its effects. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane: Lacks the dioxide moiety, which may affect its reactivity and biological activity.

    4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1-oxide: Contains only one oxide group, potentially altering its chemical properties.

Uniqueness

The presence of both the sulfonyl and dioxide groups in 4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide makes it unique compared to its analogs. These functional groups contribute to its distinct reactivity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

7-phenyl-4-(4-pyrazol-1-ylphenyl)sulfonyl-1,4-thiazepane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c24-28(25)16-15-22(14-11-20(28)17-5-2-1-3-6-17)29(26,27)19-9-7-18(8-10-19)23-13-4-12-21-23/h1-10,12-13,20H,11,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXKMOJRHLYAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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